Product packaging for 2-Methoxyphenyl 4-chlorobenzoate(Cat. No.:CAS No. 60036-51-3)

2-Methoxyphenyl 4-chlorobenzoate

Cat. No.: B15378785
CAS No.: 60036-51-3
M. Wt: 262.69 g/mol
InChI Key: NPQPAQLPNOGAPP-UHFFFAOYSA-N
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Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a class of organic compounds that are characterized by the presence of an ester functional group attached to an aromatic ring. numberanalytics.com The general structure is Ar-COO-R, where 'Ar' represents an aromatic ring and 'R' can be an alkyl or aryl group. numberanalytics.com These compounds are known for their diverse applications, ranging from fragrances and food flavorings to key intermediates in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comacs.org

Aromatic esters like 2-Methoxyphenyl 4-chlorobenzoate (B1228818) generally have higher boiling and melting points compared to their non-aromatic counterparts due to stronger intermolecular forces imparted by the aromatic ring. numberanalytics.com They are typically soluble in organic solvents and have limited solubility in water. numberanalytics.com Chemically, the ester linkage is susceptible to nucleophilic attack, making them valuable in a variety of chemical reactions, including hydrolysis and reduction. numberanalytics.com

The synthesis of aromatic esters can be achieved through several methods, including traditional Fischer-Speier esterification and acylation reactions, which are often more suitable for creating sterically hindered esters. acs.orgnih.gov More recently, enzymatic and electrochemical methods are being explored as milder and more sustainable alternatives. acs.orgnih.gov

Significance of Methoxy (B1213986) and Chloro Substituents in Molecular Design

The presence of both a methoxy (-OCH3) and a chloro (-Cl) group on the 2-Methoxyphenyl 4-chlorobenzoate molecule is significant for its chemical properties and potential applications. These substituents can greatly influence the molecule's interactions with biological targets. youtube.com

The methoxy group is a common feature in many natural products and approved drugs. nih.gov Its inclusion in a molecule can enhance binding to target proteins, as well as improve physicochemical and pharmacokinetic properties. nih.govresearchgate.net The methoxy group is considered a hybrid of a hydroxyl and a methyl group, but its combined effects often result in unique properties that are more than the sum of its parts. nih.gov

Overview of Research Trajectories for Aromatic Esters

The study of aromatic esters remains an active area of research with expanding applications. numberanalytics.com Current research is focused on developing new catalysts and reaction conditions to broaden the scope of aromatic ester reactions. numberanalytics.com This includes the use of biocatalysts like enzymes for synthesizing specific types of aromatic esters. numberanalytics.com

Key areas where aromatic esters are being explored include:

Pharmaceuticals: Aromatic esters are crucial intermediates in the synthesis of many drugs. numberanalytics.com

Materials Science: They are used in the production of high-performance polymers like polycarbonates. numberanalytics.com

Agrochemicals: Aromatic esters are involved in the synthesis of pesticides and herbicides. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO3 B15378785 2-Methoxyphenyl 4-chlorobenzoate CAS No. 60036-51-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60036-51-3

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

(2-methoxyphenyl) 4-chlorobenzoate

InChI

InChI=1S/C14H11ClO3/c1-17-12-4-2-3-5-13(12)18-14(16)10-6-8-11(15)9-7-10/h2-9H,1H3

InChI Key

NPQPAQLPNOGAPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques

Mass Spectrometry Techniques for Molecular Mass Confirmation

Mass spectrometry is an essential analytical tool for the definitive confirmation of the molecular mass of 2-Methoxyphenyl 4-chlorobenzoate (B1228818). This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio, which is a fundamental property for its identification.

The molecular formula of 2-Methoxyphenyl 4-chlorobenzoate is C₁₄H₁₁ClO₃, giving it a calculated molecular weight of approximately 262.69 g/mol . A key feature in the mass spectrum of this compound is the presence of a distinct isotopic pattern caused by the chlorine atom. Chlorine exists as two primary stable isotopes: ³⁵Cl and ³⁷Cl, with natural abundances of about 75.8% and 24.2%, respectively. This results in two major peaks in the molecular ion region of the mass spectrum: the [M]⁺ peak, corresponding to the molecule containing ³⁵Cl, and the [M+2]⁺ peak, for the molecule with ³⁷Cl. The characteristic intensity ratio of these peaks, approximately 3:1, serves as a clear signature for the presence of a single chlorine atom, thus strongly supporting the compound's structural identification.

High-resolution mass spectrometry (HRMS) can further refine this analysis by providing an exact mass measurement, often with a precision of several decimal places. This high accuracy allows for the determination of the elemental composition, distinguishing this compound from any other compounds that might have the same nominal mass.

Mass Spectrometry Data for this compound

ParameterInformation
Molecular FormulaC₁₄H₁₁ClO₃
Theoretical Molecular Weight262.69 g/mol
Key Isotopic Peaks[M]⁺ and [M+2]⁺
Expected Intensity Ratio~3:1 ([M]⁺:[M+2]⁺)

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for evaluating the purity of this compound and for tracking the progress of its synthesis. These methods effectively separate the desired product from unreacted starting materials, byproducts, and other impurities.

Thin Layer Chromatography (TLC) is a straightforward, swift, and economical method widely used for the qualitative monitoring of reactions and for assessing purity. libretexts.org Its applications in the context of this compound synthesis are significant. By taking small samples from the reaction vessel at various times and spotting them on a TLC plate, one can observe the gradual disappearance of the starting materials (guaiacol and 4-chlorobenzoyl chloride) and the simultaneous appearance of the product spot. youtube.com

The separation on a TLC plate is based on the principle of relative adsorption. youtube.com The stationary phase is typically a polar solid like silica (B1680970) gel, and the mobile phase is a less polar solvent mixture. youtube.com Compounds with a weaker interaction (adsorption) with the stationary phase travel further up the plate, resulting in a higher Retention Factor (Rf) value. youtube.com The Rf value is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. youtube.com For this compound, an ester, it would be expected to be less polar than its acidic and phenolic starting materials, and thus have a higher Rf value. A single, well-defined spot for the final product is indicative of high purity. libretexts.org

Illustrative TLC Data for Esterification Reaction

CompoundHypothetical Rf Value*Characteristics
4-Chlorobenzoic Acid (Starting Material)0.30More polar, stronger adsorption to silica, travels less. researchgate.net
Guaiacol (B22219) (Starting Material)0.45Polar (phenolic OH), travels further than the acid but less than the ester.
This compound (Product)0.75Less polar ester, weaker adsorption, travels furthest. researchgate.net

*Rf values are highly dependent on the specific TLC plate and solvent system used (e.g., a hexane/ethyl acetate (B1210297) mixture). These are representative values for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that offers both high-resolution separation and definitive identification of volatile compounds. hidenanalytical.com It is exceptionally well-suited for monitoring the progress of the synthesis of this compound and for quantifying its purity. strath.ac.uk

In GC-MS analysis, the sample is separated in the gas chromatograph based on the components' boiling points and interactions with the column's stationary phase. gcms.cz As each separated component elutes, it enters the mass spectrometer, which provides a mass spectrum that acts as a molecular fingerprint. hidenanalytical.com This allows for confident identification of the product peak and any potential impurities.

This technique is invaluable for several reasons:

Quantitative Reaction Monitoring: GC-MS can accurately determine the relative concentrations of reactants and products over time, providing precise data on reaction kinetics and completion. strath.ac.uknih.gov

Impurity Detection: It offers high sensitivity, enabling the detection and identification of minor byproducts that might not be resolved by TLC.

Structural Confirmation: The fragmentation pattern generated in the mass spectrometer provides additional structural information. For this compound, characteristic fragments would include the 4-chlorobenzoyl cation (m/z 139/141) and fragments related to the guaiacol portion of the molecule.

Key Parameters in GC-MS Analysis of this compound

ParameterDescription
Retention Time (RT)The specific time it takes for the compound to elute from the GC column, a characteristic value under defined conditions.
Molecular Ion Peak ([M]⁺)Confirms the molecular weight of the compound, showing the characteristic 3:1 isotopic pattern for chlorine.
Fragmentation PatternProvides structural evidence. Key fragments like the 4-chlorobenzoyl cation (m/z 139/141) are expected.
Peak AreaProportional to the concentration of the compound, used for quantitative analysis of purity and reaction yield. nih.gov

Solid State and Solution Phase Conformational Analysis

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction is a cornerstone technique for determining the precise arrangement of atoms within a crystal lattice. Both single-crystal and powder X-ray diffraction methods have been employed to study derivatives of 2-Methoxyphenyl 4-chlorobenzoate (B1228818), providing fundamental data on their crystalline structures.

Single crystal X-ray diffraction offers unparalleled detail in resolving molecular structures. While a dedicated study on the parent 2-Methoxyphenyl 4-chlorobenzoate is not prominently available, extensive research has been conducted on its close derivatives. A notable example is the study of six 1-halobenzoyl-4-(2-methoxyphenyl)piperazines, which share key structural motifs with the title compound. iucr.org

For instance, the derivative 1-(4-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine crystallizes in the orthorhombic space group Pca2₁ and exhibits complex structural features, including a Z' value of 4, indicating four independent molecules in the asymmetric unit. iucr.org This complexity gives rise to interesting supramolecular assemblies and phenomena discussed in subsequent sections.

Another related compound, 4-formyl-2-methoxyphenyl (B587787) 4-chlorobenzoate, which is a derivative of vanillin (B372448), has also been synthesized and characterized. nih.gov The structural modification of vanillin by introducing an aromatic ring, carbonyl group, and a halogen is intended to enhance its bioactivity.

Table 1: Crystallographic Data for 1-(4-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine

Parameter Value
Chemical Formula C₁₈H₁₉ClN₂O₂
Crystal System Orthorhombic
Space Group Pca2₁
Z' 4
Special Features Pseudosymmetry, Inversion Twinning

Data sourced from IUCr publication. iucr.org

Powder X-ray diffraction (PXRD) is a vital analytical tool for identifying crystalline phases and confirming the purity of synthesized materials. The technique involves directing X-rays at a powdered sample and analyzing the resulting diffraction pattern, which serves as a unique fingerprint for a specific crystalline solid. While specific PXRD patterns for this compound are not detailed in the available research, it is a standard characterization method for its derivatives. For example, PXRD has been used to analyze the crystal system of related methoxyphenyl derivatives, such as 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan, which was found to crystallize in a monoclinic system. researchgate.net This method is crucial for confirming that a synthesized bulk sample consists of the desired crystalline phase before further studies are undertaken.

Supramolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. These forces, though weaker than covalent bonds, collectively determine the crystal's stability, morphology, and physical properties.

Alongside hydrogen bonding, C-H···π and π-π stacking interactions are critical in the supramolecular assembly of these aromatic compounds. The interaction between a C-H bond and the electron cloud of an aromatic ring (C-H···π) is a recognized structure-directing force. In derivatives like 1-(4-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine, molecules are linked into chains of rings by a combination of C-H···O and C-H···π(arene) hydrogen bonds. iucr.org The 1-(4-chlorobenzoyl) analogue features two C-H···π(arene) interactions that, in conjunction with C-H···O bonds, generate a three-dimensional structure. iucr.org

π-π stacking interactions, which involve the face-to-face or offset arrangement of aromatic rings, are also expected to contribute to the stability of the crystal lattice, although they are not explicitly detailed as the primary driving force in the analyzed piperazine (B1678402) derivatives.

The structural analysis of this compound derivatives has revealed instances of crystallographic complexity, including disorder, pseudosymmetry, and twinning. iucr.org These phenomena often occur in crystals with high Z' values.

Pseudosymmetry: In the case of 1-(4-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine (Z' = 4) and its 4-bromobenzoyl analogue (Z' = 2), the arrangement of molecules in the asymmetric unit mimics a higher symmetry than that of the actual space group. iucr.org

Twinning: Inversion twinning was observed in these same derivatives, a phenomenon where the crystal consists of domains related by an inversion center that is not a symmetry element of the space group. iucr.org

Disorder: The structure of 1-(4-bromobenzoyl)-4-(2-methoxyphenyl)piperazine (B3454644) also exhibits disorder, where the bromobenzoyl unit in one of the two independent molecules occupies multiple positions within the crystal lattice. iucr.org

These complex crystallographic features highlight the intricate nature of molecular packing in these systems and are crucial for a complete understanding of their solid-state behavior.

Molecular Conformation in Different States

The conformation of this compound is defined by the relative orientation of its constituent parts, particularly the two aromatic rings and the ester linkage.

Dihedral Angle Analysis

In analogous substituted phenyl benzoates, this dihedral angle can vary significantly. For example, in 2-chloro-6-fluorophenyl 4-chlorobenzoate, the dihedral angle between the aromatic rings is reported to be 49.96 (12)°. nih.gov The ester group itself introduces a degree of planarity, but steric hindrance between the rings can lead to a twisted conformation. The torsion angles around the C-O-C=O ester linkage are also critical in defining the molecular shape.

Table 2: Representative Dihedral Angles in Phenyl Benzoate (B1203000) Structures

Dihedral AngleTypical Value (°)
Phenyl Ring 1 vs. Phenyl Ring 240 - 90
C-O-C=O (ester group)170 - 180 (near planar)

Note: These values are representative and the actual angles for this compound may differ.

Ring Conformation Studies

The methoxy (B1213986) group on the 2-methoxyphenyl ring can adopt different orientations relative to the ring. Statistical analysis of crystal structures containing the methoxyphenyl group has shown that it can be either coplanar with the phenyl ring or perpendicular to it, depending on the nature of the other substituents. In the case of a single ortho-substituent, a near-coplanar conformation is often favored to maximize conjugation, though steric effects can cause some deviation from planarity. The chlorine atom on the 4-chlorophenyl ring does not induce significant deviation from planarity in that ring.

The study of the conformational preferences of the methoxy group and the relative orientation of the two phenyl rings is crucial for understanding how this compound might interact with other molecules, which is a key aspect of its chemical behavior.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Detailed optimized geometric parameters, including bond lengths and bond angles for 2-Methoxyphenyl 4-chlorobenzoate (B1228818), are not available in published literature. This information is typically obtained through methods like B3LYP/6-311G(d,p) level of theory, but the calculations have not been reported for this compound.

Calculated vibrational frequencies and their assignments, which are used to interpret infrared and Raman spectra, have not been published for 2-Methoxyphenyl 4-chlorobenzoate.

Theoretical ¹H and ¹³C NMR chemical shifts calculated using the GIAO method are not available. While experimental NMR data may exist in certain databases, the specific computational predictions required for this section are absent from scientific literature.

Molecular Orbital Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap (ΔE) for this compound have not been reported. This data is crucial for assessing the kinetic stability and chemical reactivity of the molecule. researchgate.net

An analysis based on FMO theory, which uses the HOMO and LUMO to understand and predict chemical reactivity, cannot be conducted without the foundational orbital energy and distribution data. libretexts.org The interaction between these frontier orbitals is fundamental to explaining the molecule's behavior in chemical reactions. youtube.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive behavior by identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov The MEP map is color-coded, with red typically indicating regions of most negative electrostatic potential (electron-rich) and blue representing areas of most positive electrostatic potential (electron-poor). Green and yellow denote regions with intermediate or near-zero potential. fip.org

For this compound, the MEP map would be expected to show distinct regions of varying electrostatic potential, dictated by the different functional groups present in the molecule. The oxygen atoms of the carbonyl group in the ester linkage are anticipated to be centers of high electron density, appearing as red or deep red regions. These areas are prone to electrophilic attack. The presence of the electron-withdrawing chlorine atom on the benzoate (B1203000) ring would lead to a region of positive electrostatic potential (blue) on the adjacent carbon atoms and the chlorine atom itself, indicating susceptibility to nucleophilic interaction.

Conversely, the methoxy (B1213986) group on the phenyl ring is an electron-donating group. This would enhance the electron density on the aromatic ring to which it is attached, particularly at the ortho and para positions, which would likely be represented by shades of yellow or green, suggesting a moderate electron density. The hydrogen atoms of the phenyl rings would generally exhibit a positive potential. Understanding these electrostatic potential distributions is crucial for predicting how the molecule might interact with other molecules, such as biological receptors or other chemical reagents. nih.gov In a study of substituted formazans, the type and position of substituents like chloro and methyl groups were shown to significantly influence the electronic properties, a finding that underscores the importance of substituent effects in MEP analysis. nih.gov

A hypothetical representation of the MEP for this compound would likely show the most negative potential localized on the carbonyl oxygen, making it a primary site for hydrogen bonding interactions. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on different rings creates a complex and informative electrostatic potential landscape.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, can be effectively studied using NCI analysis. This computational method helps in identifying and visualizing the regions of weak interactions in real space. The analysis is often presented as scatter plots or isosurfaces, where different colors represent the type and strength of the interaction.

For this compound, several types of non-covalent interactions are expected to play a role in its molecular assembly. The presence of the aromatic rings facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules can interact favorably. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction where the halogen acts as an electrophilic region.

Binding Energy Calculations in Intermolecular Complexes

Binding energy calculations are a cornerstone of computational chemistry for quantifying the strength of interaction between two or more molecules. This is particularly relevant in the context of drug design and materials science, where the stability of a ligand-receptor complex or a molecular aggregate is of paramount importance. These calculations are often performed using quantum mechanical methods such as Density Functional Theory (DFT).

For comparison, the binding energy of the parent compound, vanillin (B372448), with the same receptor was found to be -4.96 kcal/mol. fip.org The significantly lower binding energy of the derivative suggests that the structural modifications, namely the addition of the 4-chlorobenzoyl group, enhance the binding affinity to the COX-2 receptor. fip.org This enhanced affinity can be attributed to the additional interactions, such as halogen bonding and increased hydrophobic interactions, provided by the 4-chlorobenzoate moiety.

These findings for a structurally analogous compound strongly suggest that this compound would also exhibit significant binding affinity towards appropriate biological targets, driven by a combination of electrostatic and non-covalent interactions. The binding energy is a critical parameter for predicting the potential biological activity of a compound and for guiding further structural modifications to optimize its interactions with a target receptor.

Below is a table summarizing the binding energy data for the related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, and its precursor, vanillin.

CompoundReceptorBinding Energy (kcal/mol)
4-formyl-2-methoxyphenyl-4-chlorobenzoateCOX-2-8.18 fip.org
VanillinCOX-2-4.96 fip.org

Mechanistic Organic Chemistry of 2 Methoxyphenyl 4 Chlorobenzoate Reactions

Exploration of Reaction Pathways

The synthesis of 2-Methoxyphenyl 4-chlorobenzoate (B1228818), an ester, is primarily achieved through the reaction of a phenol (B47542) (guaiacol) with an acyl chloride (4-chlorobenzoyl chloride). This transformation follows a well-established reaction pathway.

The reaction to form 2-Methoxyphenyl 4-chlorobenzoate from 4-chlorobenzoyl chloride and guaiacol (B22219) (2-methoxyphenol) is a classic example of nucleophilic acyl substitution. wordpress.comchemguide.co.ukfip.org This class of reactions involves a nucleophile attacking the carbonyl carbon of an acyl group, leading to the substitution of a leaving group. masterorganicchemistry.com

The generally accepted mechanism is a two-step addition-elimination process: masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The oxygen atom of the hydroxyl group in guaiacol acts as a nucleophile. It attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the phenolic oxygen. libretexts.orgopenstax.org

Elimination: The tetrahedral intermediate is unstable. The lone pair of electrons on the negatively charged oxygen reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. A final deprotonation of the phenolic oxygen, often by a base like pyridine (B92270) or triethylamine, neutralizes the positive charge and yields the final ester product, this compound, along with a hydrochloride salt of the base. libretexts.orgopenstax.org

The reactivity of acyl chlorides like 4-chlorobenzoyl chloride is high due to the inductive electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. libretexts.org While phenols are generally less reactive nucleophiles than alcohols, the reaction with highly reactive acyl chlorides proceeds efficiently. libretexts.org To enhance the reaction rate, the phenol can be converted to its more nucleophilic phenoxide ion by using a base. libretexts.orgchemguide.co.uk

Various catalytic methods can be employed to facilitate the synthesis of esters like this compound, often leading to milder reaction conditions and improved yields.

Base Catalysis (Schotten-Baumann Reaction): The synthesis is often performed in the presence of a base, such as pyridine or aqueous sodium hydroxide (B78521). This is known as the Schotten-Baumann reaction. nih.gov The base serves two primary purposes: it can deprotonate the phenol to form the more reactive phenoxide ion, and it neutralizes the HCl gas produced during the reaction, driving the equilibrium towards the product side. libretexts.orgscispace.com

Microwave-Assisted Synthesis: Microwave irradiation has been utilized for the synthesis of the related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate. fip.org This method provides rapid heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating. The mechanism under microwave irradiation is believed to be the same (nucleophilic acyl substitution), but the high-energy microwaves accelerate the rate of reaction. fip.org

Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., an organic solvent and water), a phase-transfer catalyst can be used to transport the phenoxide ion from the aqueous phase to the organic phase where the acyl chloride is dissolved. rsc.orgrsc.org Quaternary ammonium (B1175870) salts are common PTCs that facilitate this transfer, increasing the reaction rate by bringing the reactants together. rsc.org

DMAP Catalysis (Yamaguchi Esterification): For sterically hindered or less reactive partners, methods like the Yamaguchi esterification can be applied. organic-chemistry.orgneliti.com In this method, the carboxylic acid is first activated with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride (B1165640). Then, a highly nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP), reacts with the mixed anhydride to form a reactive acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol or phenol to form the ester. organic-chemistry.org DMAP is a more powerful acyl transfer catalyst than pyridine. organic-chemistry.org

Kinetic Studies of Synthesis Reactions

The rate of synthesis of this compound is influenced by several factors, including reactant concentrations, temperature, and the presence of catalysts. Kinetic studies of similar Schotten-Baumann reactions reveal that the reaction is often subject to mass-transfer limitations in biphasic systems, meaning the rate is dependent on the efficiency of mixing and the interfacial area between the phases. scispace.comrsc.org

Increasing the temperature generally increases the reaction rate. rsc.orgresearchgate.net However, it can also accelerate side reactions, such as the hydrolysis of the acyl chloride. rsc.orgtue.nl

A study on the microwave-assisted synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate investigated the effect of microwave power on the reaction time. The results indicate a significant rate enhancement with increased power.

Microwave Power (Watts)Average Reaction Time (seconds)
120180
200150
40090

This table is based on data for the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, illustrating the kinetic effect of microwave power. fip.org

The choice of base in Schotten-Baumann reactions also affects the kinetics. Studies have shown that using potassium hydroxide (KOH) can lead to a faster reaction rate compared to sodium hydroxide (NaOH), which can increase the selectivity towards the desired ester product over the hydrolysis of the acid chloride. rsc.orgrsc.org Kinetic models for similar esterifications, such as those using solid acid catalysts, often employ Langmuir-Hinshelwood-Hougen-Watson (LHHW) models to describe the reaction behavior, accounting for the adsorption of reactants onto the catalyst surface. researchgate.net

Mechanistic Insights into Derivative Formation and Transformations

The this compound molecule possesses several reactive sites that can be targeted for the synthesis of derivatives. Mechanistic understanding of these transformations is key to chemical diversification.

One example is the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate from vanillin (B372448) and p-chlorobenzoyl chloride. fip.org This reaction follows the nucleophilic acyl substitution mechanism previously described, where the phenolic hydroxyl group of vanillin attacks the acyl chloride. The aldehyde group on the vanillin ring remains unaffected under these conditions.

Further transformations could involve the functional groups present in the molecule:

Ester Hydrolysis: The ester linkage can be cleaved under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of the esterification reaction. The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for attack by water. A tetrahedral intermediate is formed, and after proton transfers, the alcohol (guaiacol) is eliminated. youtube.com

Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the 2-methoxyphenoxide leaving group is followed by an irreversible acid-base reaction where the leaving group deprotonates the newly formed carboxylic acid, driving the reaction to completion. youtube.com This process requires a stoichiometric amount of base. youtube.com

Reactions of the Aromatic Rings: The two benzene (B151609) rings can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the existing substituents (methoxy, ester, and chloro groups).

Formation of Hydrazones: As seen in the derivative 4-(2-dodecanoylcarbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate, if a derivative contains a carbonyl group (like an aldehyde), it can react with hydrazines to form hydrazones. sigmaaldrich.com This is a condensation reaction involving nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration.

The synthesis of various derivatives often involves multi-step pathways where the initial ester serves as a scaffold for further functionalization. For instance, related structures like 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides are prepared from 4-chlorobenzoyl chloride, indicating the versatility of this acyl chloride in building complex molecules through similar mechanistic pathways. sigmaaldrich.comottokemi.com

Molecular Recognition and Enzymatic Interaction Studies Mechanistic Focus

In silico Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for predicting the binding mode of a ligand to a protein's active site.

Ligand-Protein Binding Mode Predictions (e.g., COX-2, Urease)

A molecular docking study of 4-formyl-2-methoxyphenyl-4-chlorobenzoate with the COX-2 receptor (PDB ID: 6COX) predicted a favorable binding energy of -8.18 kcal/mol. fip.org This value is lower than that of its precursor, vanillin (B372448) (-4.96 kcal/mol), suggesting that the structural modifications in the derivative enhance its binding affinity for the COX-2 enzyme. fip.org The lower binding energy indicates a more stable ligand-protein complex, which is often correlated with higher inhibitory activity. fip.org

Information regarding the interaction of 2-Methoxyphenyl 4-chlorobenzoate (B1228818) or its derivatives with the urease enzyme is not currently available in the scientific literature.

Interaction Analysis with Amino Acid Residues

The in silico analysis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate with the COX-2 receptor revealed interactions with several key amino acid residues within the active site. These interactions are crucial for stabilizing the ligand-protein complex. The study identified interactions with Leu352, His90, Ser353, Met522, Trp387, and Leu384. fip.org A notable interaction was observed with the amino acid Ser353. fip.org

Enzyme Inhibitory Kinetics and Mechanistic Classification

There is currently no available data in the scientific literature regarding the enzyme inhibitory kinetics or the mechanistic classification of 2-Methoxyphenyl 4-chlorobenzoate. Such studies would be necessary to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and to elucidate the detailed mechanism by which it may inhibit enzyme activity.

Structure-Mechanism Relationships in Enzyme Binding

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. The substituents on a molecule can significantly influence its binding affinity and mechanism of action.

Influence of Substituents on Binding Energy

The enhanced predicted binding energy of 4-formyl-2-methoxyphenyl-4-chlorobenzoate compared to vanillin highlights the significant influence of the added 4-chlorobenzoyl group. fip.org The introduction of this lipophilic and electron-withdrawing group likely contributes to a more favorable interaction with the predominantly hydrophobic active site of the COX-2 enzyme. The chloro and methoxy (B1213986) substituents on the phenyl rings of this compound are expected to play a crucial role in its binding affinity. The methoxy group is known to be an electron-donating group which can influence the electronic distribution of the phenyl ring and participate in hydrogen bonding. uni.lu The chlorine atom, being a halogen, is an electron-withdrawing group and can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.

Chemical Applications in Materials Science and Beyond

Integration into Supramolecular Assemblies

While direct studies on the supramolecular chemistry of 2-methoxyphenyl 4-chlorobenzoate (B1228818) are not extensively documented, the structural motifs present in the molecule strongly suggest its potential for forming ordered, non-covalently bonded structures. The principles of supramolecular chemistry, which focus on weak intermolecular forces, can be applied to understand how this compound might self-assemble. The key interactions that would govern its assembly are C-H···O and C-H···π interactions. For instance, the hydrogen atoms on the phenyl rings can form weak hydrogen bonds with the oxygen atoms of the methoxy (B1213986) and ester groups of neighboring molecules. Similarly, the electron-rich aromatic rings can participate in π-π stacking or C-H···π interactions.

Furthermore, derivatives of 2-methoxyphenyl 4-chlorobenzoate have been explicitly designed for their roles in supramolecular chemistry. For example, more complex molecules incorporating the this compound core, such as 4-(2-dodecanoylcarbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate researchgate.netsigmaaldrich.com and 4-(((4-butoxybenzoyl)hydrazono)methyl)-2-methoxyphenyl 4-chlorobenzoate, are available for research, indicating the utility of this chemical scaffold in building larger, functional supramolecular systems. The study of methyl benzoate (B1203000) derivatives' interactions with proteins like bovine serum albumin also highlights the importance of the intermolecular forces at play, which are fundamental to supramolecular chemistry. mdpi.com

Research in Liquid Crystalline Materials Development

Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals. chemicalbook.com The molecules in a liquid crystal, known as mesogens, can flow like a liquid but have their molecules oriented in a crystal-like way. chemicalbook.com Calamitic, or rod-like, liquid crystals are a common type, characterized by an elongated shape, a rigid core, and flexible terminal groups. nih.gov

There is no direct evidence to suggest that this compound is itself a liquid crystalline compound. However, its molecular structure contains some of the essential features of a mesogen, such as a rigid core composed of two phenyl rings linked by an ester group. This core structure provides the necessary anisotropy for potential liquid crystalline behavior.

Research in the field of liquid crystals often involves the synthesis of new materials with specific properties. While this compound may not exhibit mesophases on its own, it serves as a valuable building block or scaffold for the construction of more complex liquid crystalline materials. For instance, the addition of long alkyl or alkoxy chains to the terminal positions of the molecule could induce liquid crystalline behavior. This is a common strategy in the design of calamitic liquid crystals, as the flexible chains help to stabilize the liquid crystalline phases. nih.gov The synthesis of chloro-benzothiazole Schiff base ester liquid crystals demonstrates that the inclusion of a halogen atom and an ester linkage can be compatible with mesomorphic properties. uobasrah.edu.iq

The development of liquid crystalline polymers, such as polyoxetanes with trans-stilbene (B89595) side groups, also illustrates how non-liquid crystalline molecules can be incorporated into larger polymeric structures to create materials with liquid crystalline properties. researchgate.net Therefore, this compound holds potential as a precursor for the synthesis of novel liquid crystal materials, an area that remains ripe for exploration.

Application as Chemical Intermediates in Complex Organic Synthesis

One of the significant applications of this compound and its derivatives is their role as intermediates in the synthesis of more complex organic molecules. The ester linkage can be hydrolyzed to yield the corresponding phenol (B47542) and carboxylic acid, or the aromatic rings can be further functionalized, making it a versatile starting material or intermediate.

A notable example is the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a derivative of vanillin (B372448). fip.org In this synthesis, the phenolic hydroxyl group of vanillin is esterified with 4-chlorobenzoyl chloride. fip.org This modification is performed to enhance the lipophilic character of the molecule, which can be a crucial factor in its biological activity. fip.org The synthesis was successfully carried out using microwave irradiation, a modern and efficient method in organic synthesis. fip.org

The following table summarizes the synthesis of this important intermediate:

Reactant 1Reactant 2ProductReaction ConditionYieldReference
Vanillin4-chlorobenzoyl chloride4-formyl-2-methoxyphenyl-4-chlorobenzoateMicrowave Irradiation (120 W)89.09% fip.org

Furthermore, related methoxyphenyl derivatives serve as key intermediates in the synthesis of complex pharmaceutical compounds. For example, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a crucial intermediate in the synthesis of Apixaban, a widely used anticoagulant. google.com The synthesis of 4-allyl-2-methoxyphenyl derivatives through the Yamaguchi esterification method also showcases the utility of this class of compounds as synthetic intermediates. These examples underscore the importance of this compound and its analogues as building blocks in the construction of diverse and complex molecular architectures.

Role in Catalysis Research

The direct application of this compound as a catalyst is not well-documented in scientific literature. However, research into the reactivity of the ester functional group provides insights into its potential involvement in catalytic processes. The ester linkage in phenyl benzoates can be cleaved under certain conditions, and this reactivity can be harnessed in catalytic cycles.

A study on the hydrolysis of substituted phenyl benzoates catalyzed by the o-iodosobenzoate (B1240650) anion (IBA⁻) demonstrates that the ester bond can be susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate. researchgate.net This study revealed that the catalytic efficiency is influenced by the electronic nature of the substituents on the phenyl rings. researchgate.net While this is an example of the compound acting as a substrate in a catalyzed reaction, it sheds light on the chemical transformations it can undergo.

In a different context, the investigation of an iridium-catalyzed asymmetric deoxygenative formal [3 + 2] cycloaddition of carboxylic acids and vinylcyclopropanes found that a π-allyliridium C,O-benzoate catalyst was ineffective for the transformation. acs.org This finding, although negative, is a valuable piece of research data, as it helps to define the scope and limitations of certain catalytic systems involving benzoate derivatives.

While there is no direct evidence of this compound acting as a ligand or a catalyst itself, its structural components could potentially be modified to create new catalytic entities. The aromatic rings could be functionalized with groups that can coordinate to metal centers, or the molecule could be incorporated into a larger ligand framework. At present, the role of this compound in catalysis research is primarily as a model substrate for studying reaction mechanisms rather than as a direct participant in a catalytic cycle.

Future Research Directions and Unexplored Avenues for 2 Methoxyphenyl 4 Chlorobenzoate

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of aryl esters like 2-Methoxyphenyl 4-chlorobenzoate (B1228818) traditionally relies on well-established methods. However, the future of its production lies in the development of more efficient, sustainable, and atom-economical synthetic strategies.

Modern synthetic organic chemistry offers a plethora of innovative techniques that could be adapted for the synthesis of 2-Methoxyphenyl 4-chlorobenzoate. These include advancements in catalytic cross-coupling reactions, flow chemistry, and biocatalysis. For instance, palladium-catalyzed carbonylative coupling of an aryl halide with a phenol (B47542) derivative presents a promising avenue. researchgate.net The use of supported catalysts could further enhance the efficiency and recyclability of the process. researchgate.net

Another area of exploration is the direct esterification of 4-chlorobenzoic acid and guaiacol (B22219) (2-methoxyphenol) using novel catalytic systems. The development of highly active and selective catalysts is crucial for minimizing side reactions and improving yields. organic-chemistry.org A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Routes for this compound

Synthetic Method Precursors Potential Advantages Key Research Focus
Fischer-Speier Esterification 4-chlorobenzoic acid, Guaiacol Readily available starting materials, simple procedure. Development of more effective and reusable acid catalysts.
Acyl Chloride Method 4-chlorobenzoyl chloride, Guaiacol High reactivity, generally good yields. Optimization of reaction conditions to control side products.
Palladium-Catalyzed Carbonylative Coupling Aryl halide, Guaiacol, Carbon Monoxide High atom economy, potential for diverse substrate scope. researchgate.net Design of efficient and stable palladium catalysts. researchgate.net
Biocatalysis 4-chlorobenzoic acid, Guaiacol Environmentally friendly, high selectivity. Identification and engineering of suitable enzymes (e.g., lipases).

Advanced Multi-Scale Computational Modeling

Computational chemistry and molecular modeling are indispensable tools for predicting and understanding the properties and behavior of chemical compounds. mdpi.com For this compound, multi-scale computational modeling can provide invaluable insights at the atomic and molecular levels, guiding experimental efforts and accelerating discovery. mghpcc.org

Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, electronic structure, and spectroscopic properties of the molecule. mghpcc.org This information is fundamental for understanding its reactivity and potential interactions. Furthermore, Molecular Dynamics (MD) simulations can predict the behavior of the compound in different environments, such as in solution or in the solid state, providing insights into its conformational flexibility and intermolecular interactions. youtube.com

The integration of computational and experimental data can lead to a deeper understanding of the structure-property relationships of this compound, paving the way for its rational design in various applications. nih.govnih.gov The potential applications of various computational techniques are summarized in Table 2.

Table 2: Applications of Computational Modeling for this compound

Computational Technique Predicted Properties Potential Applications
Density Functional Theory (DFT) Molecular geometry, electronic structure, vibrational frequencies, NMR chemical shifts. mghpcc.org Rationalizing spectroscopic data, predicting reactivity. mghpcc.org
Molecular Dynamics (MD) Conformational analysis, intermolecular interactions, diffusion coefficients. youtube.com Understanding solid-state packing, predicting solubility.
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme-substrate interactions, reaction mechanisms in biological systems. youtube.com Investigating potential biological activities.

Design of Next-Generation Supramolecular Architectures

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. Benzoate (B1203000) esters have been shown to be versatile building blocks for the construction of supramolecular assemblies, such as gels and liquid crystals. rsc.orgrsc.org The unique combination of an electron-rich methoxy (B1213986) group and an electron-withdrawing chlorine atom in this compound suggests its potential to form interesting and functional supramolecular structures.

Future research could focus on exploring the self-assembly behavior of this molecule in various solvents and under different conditions. The interplay of hydrogen bonding, π-π stacking, and dipole-dipole interactions could lead to the formation of novel materials with tunable properties. For example, the design of chiral derivatives could lead to the formation of helical structures with chiroptical properties. rsc.org

The potential for this compound to act as a guest molecule in host-guest chemistry is another exciting avenue. Its ability to interact with macrocyclic hosts could lead to the development of new sensors or responsive materials. researchgate.net

Exploration of New Catalytic Functions

While esters are not traditionally thought of as catalysts, recent research has shown that certain benzoate derivatives can act as photosensitizing catalysts in organic reactions. nih.gov This opens up the possibility that this compound, or its derivatives, could exhibit novel catalytic activity.

Future investigations could explore the potential of this compound to catalyze various organic transformations, particularly those involving photochemical pathways. The presence of the chromophoric phenyl benzoate core suggests that it may be able to absorb light and transfer energy to other molecules, thereby facilitating chemical reactions. nih.gov

Furthermore, the incorporation of this molecule into metal-organic frameworks (MOFs) or other porous materials could lead to the development of heterogeneous catalysts with enhanced stability and reusability. The methoxy and chloro substituents could play a role in modulating the electronic properties of the catalytic center.

Deeper Mechanistic Probing of Molecular Interactions

A fundamental understanding of the molecular interactions of this compound is crucial for predicting its behavior and designing new applications. Future research should focus on a detailed mechanistic probing of its interactions with other molecules and with its environment.

Techniques such as NMR spectroscopy, X-ray crystallography, and various spectroscopic methods can provide detailed information about the nature of intermolecular forces, such as hydrogen bonds and halogen bonds. Isotope labeling studies can be particularly useful in elucidating reaction mechanisms, such as ester hydrolysis. ucoz.com

The study of its hydrolysis under both acidic and basic conditions can provide valuable information about its stability and reactivity. chemistrysteps.compsiberg.com Understanding the mechanism of its formation and cleavage is essential for its application in dynamic chemical systems.

Synergistic Experimental and Theoretical Research Programs

The most significant breakthroughs in understanding and utilizing this compound will come from synergistic research programs that combine experimental and theoretical approaches. nih.govnih.govacs.org Computational modeling can guide experimental design by predicting promising avenues for synthesis and application, while experimental results provide crucial data for validating and refining theoretical models. acs.org

For example, computational screening could identify potential applications for this compound in materials science, which could then be validated through targeted synthesis and characterization. nih.gov Conversely, unexpected experimental findings can inspire new theoretical investigations to uncover the underlying chemical principles. This iterative process of prediction and validation will be key to unlocking the full potential of this intriguing molecule.

Q & A

Basic Question: What are the common synthetic routes for 2-methoxyphenyl 4-chlorobenzoate?

Answer:
The compound is typically synthesized via esterification between an acyl halide (e.g., 4-chlorobenzoyl chloride) and a phenolic derivative (e.g., 2-methoxyphenol). A base catalyst like pyridine is often used to deprotonate the phenolic hydroxyl group, enhancing nucleophilic attack on the carbonyl carbon of the acyl halide. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid hydrolysis of the acyl halide .

Advanced Question: How can reaction conditions be optimized to minimize side products during synthesis?

Answer:
Optimization involves:

  • Catalyst selection: Pyridine or DMAP (4-dimethylaminopyridine) can accelerate reaction rates by stabilizing intermediates.
  • Solvent choice: Anhydrous dichloromethane or THF minimizes water-induced side reactions.
  • Stoichiometry: Excess acyl halide (1.2–1.5 equivalents) ensures complete conversion of the phenol.
  • Temperature control: Reactions are often conducted at 0–25°C to suppress thermal degradation. Post-reaction quenching with aqueous base removes unreacted acyl halide .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Answer:
Key methods include:

  • NMR: 1^1H and 13^13C NMR confirm ester linkage and substituent positions (e.g., methoxy and chloro groups).
  • IR: A strong carbonyl stretch (~1740 cm1^{-1}) indicates the ester functional group.
  • Mass spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Question: How can X-ray crystallography resolve ambiguities in structural assignments?

Answer:
Single-crystal X-ray diffraction provides precise bond lengths, angles, and dihedral angles (e.g., the orientation of methoxy and chloro substituents). For example, in related benzoates, dihedral angles between aromatic rings range from 70–90°, influencing steric and electronic properties. Data collection at low temperatures (e.g., 100 K) enhances resolution, and hydrogen-bonding networks can reveal packing interactions critical for material properties .

Basic Question: What preliminary assays assess the biological activity of this compound?

Answer:

  • Enzyme inhibition assays: Test interactions with targets like cyclooxygenase (COX-2) using fluorogenic substrates.
  • Cytotoxicity screening: MTT or resazurin assays in cell lines (e.g., HeLa, HEK293) evaluate viability at varying concentrations (e.g., 1–100 µM).
  • Binding studies: Surface plasmon resonance (SPR) quantifies affinity constants (KdK_d) .

Advanced Question: How do structural modifications influence biological activity?

Answer:

  • Electron-withdrawing groups (e.g., Cl): Enhance electrophilicity, potentially increasing enzyme inhibition.
  • Methoxy group position: Ortho-substitution (as in 2-methoxyphenyl) may sterically hinder binding, reducing activity compared to para-substituted analogs.
  • Ester vs. amide linkages: Amides often exhibit higher metabolic stability but lower solubility. Comparative SAR studies using analogues are essential .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation of aerosols.
  • Storage: In airtight containers under inert gas (N2_2 or Ar) to prevent hydrolysis.
  • Disposal: Follow EPA guidelines for halogenated waste .

Advanced Question: How can conflicting data on biological activity be reconciled?

Answer:

  • Assay standardization: Ensure consistent cell lines, incubation times, and controls.
  • Solubility checks: Use DMSO stocks with ≤0.1% final concentration to avoid solvent toxicity.
  • Metabolic stability: Test for degradation products via HPLC-MS.
  • Orthogonal assays: Validate findings with complementary techniques (e.g., SPR and cellular assays) .

Basic Question: What analytical methods quantify purity in research samples?

Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • TLC: Silica gel plates using ethyl acetate/hexane eluents.
  • Elemental analysis: Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Question: How can computational methods aid in studying this compound?

Answer:

  • Docking studies: Predict binding modes to targets like COX-2 using AutoDock Vina or Schrödinger.
  • DFT calculations: Optimize geometry and calculate electrostatic potential maps to identify reactive sites.
  • MD simulations: Assess stability of ligand-protein complexes over nanosecond timescales .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.